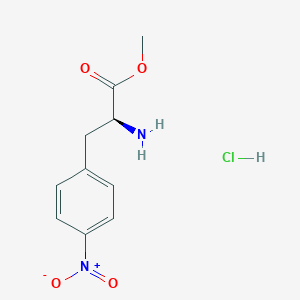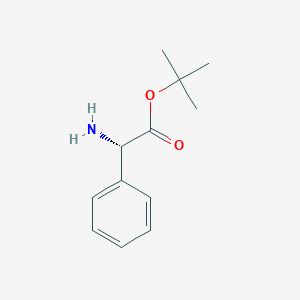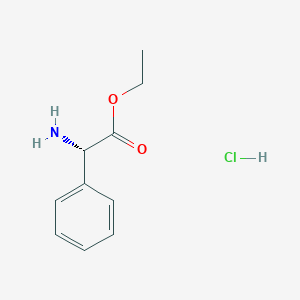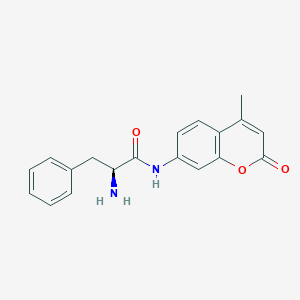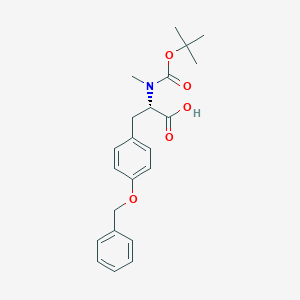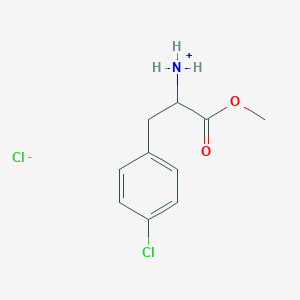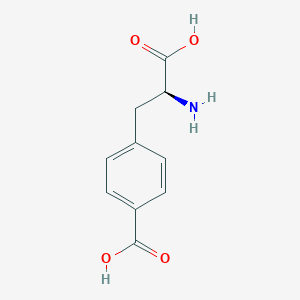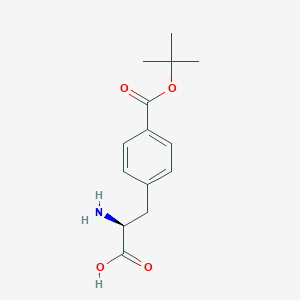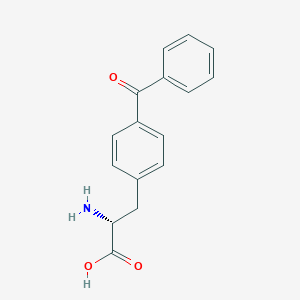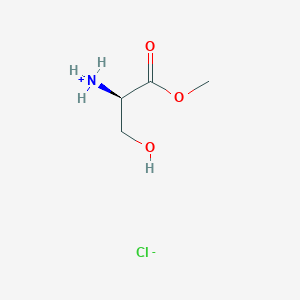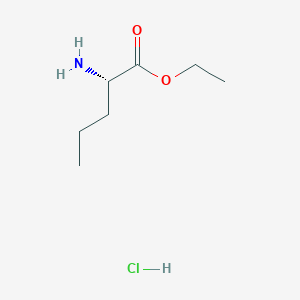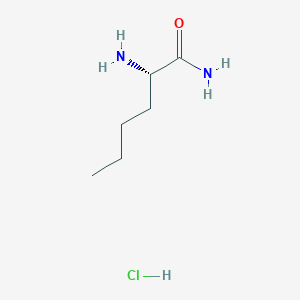
H-Thr(tBu)-OMe.HCl
描述
“H-Thr(tBu)-OMe.HCl” is a derivative of threonine . It is used in the synthesis of protected peptide acids containing a C-terminal threonine amino-acid residue by Fmoc SPPS . The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM .
Synthesis Analysis
The synthesis of “this compound” involves solid-phase methods using standard Fmoc chemistry . The process starts with coupling Fmoc-Pro-OH to 2-chlorotritylchloride resin in the presence of diisopropylethylamine (DIPEA) in CH2Cl2 . After removal of the Fmoc-group using 20% piperidine in N-methyl-2-pyrrolidinone (NMP), chain elongation is performed with various Fmoc amino acids . The peptide is then cleaved from the resin by adding ice-cold 0.8% CF3COOH in CH2Cl2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H25NO3 . It has an average mass of 231.332 Da and a monoisotopic mass of 231.183441 Da . It has 2 defined stereocenters .
Chemical Reactions Analysis
“this compound” is used in the synthesis of peptides . It is involved in the coupling reactions during the solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 . Its boiling point is 296.1±20.0 °C at 760 mmHg . It has a molar refractivity of 64.5±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .
科学研究应用
肽合成
H-Thr(tBu)-OMe.HCl: 主要用于肽合成领域。它用作预先加载的树脂,用于合成含有 C 末端苏氨酸氨基酸残基的保护肽酸。 这在 Fmoc 固相肽合成 (SPPS) 中尤其有用,其中该化合物可用于在肽链的 C 末端引入苏氨酸 .
分析化学
在分析化学中,this compound 修饰的肽可以用作质谱中的标准品或试剂,有助于识别或量化复杂生物样本中的含苏氨酸肽。
所有这些应用都利用了This compound 的独特特性,以推动各个领域的科学研究。 该化合物的多功能性和肽合成中的效用使其成为跨多个学科的研究人员的宝贵工具 .
作用机制
Target of Action
H-Thr(tBu)-OMe.HCl, also known as H-THR(TBU)-OME HCL, is a derivative of the amino acid threonine . It is primarily used in the synthesis of protected peptide acids containing a C-terminal threonine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are therefore the peptide chains that are being synthesized.
Mode of Action
The compound interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The tBu (tert-butyl) groups serve as protecting groups for the threonine residue, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the protecting groups can be removed to yield the desired peptide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the synthesis of peptides with a specific sequence, thereby influencing the structure and function of the resulting peptide .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of H-Thr(tBu)-OMeIts properties such as solubility, stability, and reactivity play a crucial role in its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with a specific sequence . The compound allows for the incorporation of the threonine residue into the peptide chain in a controlled manner, contributing to the overall structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the reaction mixture . For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the removal of the protecting groups from the threonine residue is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or trifluoroethanol (TFE) in DCM , indicating that the compound’s action can be influenced by the presence of specific reagents.
实验室实验的优点和局限性
H-Thr(tBu)-OMe.HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is also relatively stable and easy to handle. However, it can be difficult to remove from reaction mixtures, and it is also sensitive to hydrolysis and oxidation.
未来方向
H-Thr(tBu)-OMe.HCl has many potential future applications in scientific research. It could be used to study the effects of amino acid derivatives on gene expression and cell physiology, as well as to investigate the effects of amino acid derivatives on protein-protein interactions and protein folding. It could also be used to study enzyme inhibition and drug design, as well as to investigate the effects of amino acid derivatives on enzyme activity. Additionally, this compound could be used to study the effects of amino acid derivatives on signal transduction pathways, as well as to investigate the effects of amino acid derivatives on cell metabolism.
安全和危害
生化分析
Biochemical Properties
H-Thr(tBu)-OMe.HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the production of insulin precursor in Pichia pastoris, a yeast species . The insulin precursor is then converted to human insulin, demonstrating the crucial role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in the production of insulin precursor, this compound is involved in the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. In the case of insulin production, this compound is used in the transpeptidation reaction, where it serves as a protecting group for the insulin precursor .
属性
IUPAC Name |
methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584971 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-43-0 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


